![molecular formula C8H7BrN2O B151761 (5-bromo-1H-benzo[d]imidazol-2-yl)methanol CAS No. 540516-28-7](/img/structure/B151761.png)

(5-bromo-1H-benzo[d]imidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

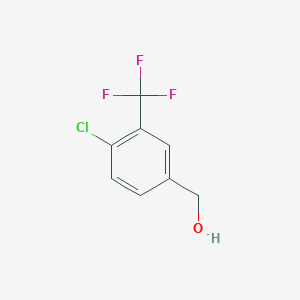

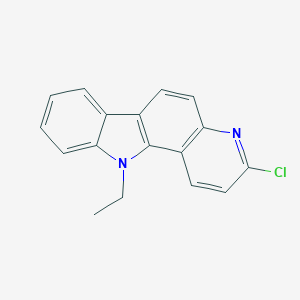

The compound "(5-bromo-1H-benzo[d]imidazol-2-yl)methanol" is a derivative of the benzo[d]imidazole class, which is known for its diverse applications in medicinal chemistry and material science. The benzo[d]imidazole moiety is a bicyclic structure consisting of fused benzene and imidazole rings, which can be functionalized to achieve various biological activities or material properties.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the formation of the imidazole ring followed by its fusion with a benzene ring. For instance, the synthesis of related compounds has been reported through nucleophilic substitution reactions and dehydrative cyclization, as seen in the synthesis of a selective COX-2 inhibitor . Another approach involves the reaction of bromomethylated precursors with imidazole to form bis(imidazolyl)methylated bipyridines . Fluorinated derivatives of benzo[d]imidazol-2-yl)methanols have been synthesized from commercial precursors, highlighting the versatility of the core structure for further functionalization .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the dihedral angle between the pyridine and imidazole rings, which can influence the compound's intermolecular interactions and stability . X-ray diffraction analysis has been used to determine the molecular and crystalline structures of fluorinated (benzo[d]imidazol-2-yl)methanols, revealing the impact of fluorine atoms on hydrogen bond formation and crystal packing .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including cyclization, which can be used to convert one derivative to another, as demonstrated in the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol . The presence of functional groups such as bromo, nitro, or methanol allows for further chemical transformations, making these compounds suitable for a wide range of applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by the substituents on the core structure. For example, the introduction of fluorine atoms can affect the dimensionality of hydrogen-bonded structures and enable C–F...π interactions, which are important for crystal packing . The intermolecular hydrogen bonds, such as O–H...N and C–H...O, contribute to the stabilization of the crystal structure . The presence of bromo and nitro groups can also impact the electronic properties and reactivity of these compounds .

Scientific Research Applications

Synthesis and Applications in Drug Discovery : A novel synthetic approach involving (5-bromo-1H-benzo[d]imidazol-2-yl)methanol facilitates the creation of diverse benzimidazole derivatives. This method, which includes steps like microwave-assisted reactions and ionic liquid support, is significant for drug discovery programs (Chanda et al., 2012).

Characterization of Oligobenzimidazoles : Research involving the synthesis and characterization of oligobenzimidazoles, including derivatives of this compound, has been conducted. These compounds exhibit notable optical, electrical, electrochemical, and thermal properties, making them useful in various applications such as materials science (Anand & Muthusamy, 2018).

Development of Anticancer Agents : Certain conjugates involving (1H-benzo[d]imidazol-2-yl) have been synthesized and shown to have antiproliferative activity against human cancer cell lines. These studies are crucial for the development of new anticancer drugs (Mullagiri et al., 2018).

Fluorescence and Coordination Chemistry : The synthesis of certain this compound derivatives results in compounds with strong fluorescence when coordinated with Zn2+. Such studies are essential for developing new fluorescent probes and materials (Wen-yao, 2012).

Corrosion Inhibition in Acidic Medium : Imidazole-based molecules, including derivatives of this compound, have been studied for their corrosion inhibition properties in acidic environments. This research is relevant for industrial applications, particularly in materials science and engineering (Costa et al., 2021).

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as blocking signal reception at the level of certain receptors .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the compound has a molecular weight of 22706 and a boiling point of 4655°C at 760 mmHg . These properties can influence its bioavailability.

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored at room temperature . Additionally, the compound’s synthesis can be influenced by environmental conditions, such as solvent-free conditions .

Safety and Hazards

Future Directions

The future directions for the research and development of imidazole compounds, including “(5-bromo-1H-benzo[d]imidazol-2-yl)methanol”, are promising. Due to their broad range of chemical and biological properties, they are being deployed in various applications such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name |

(6-bromo-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCVQKHRKONLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400112 |

Source

|

| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

540516-28-7 |

Source

|

| Record name | (6-Bromo-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)